molecular formula C11H16N4O2 B13817311 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide CAS No. 41596-24-1

4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide

Cat. No.: B13817311
CAS No.: 41596-24-1
M. Wt: 236.27 g/mol
InChI Key: BWROVADFQQAOMV-PFONDFGASA-N
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Description

4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide (CAS 41596-24-1) is a specialized organic compound with the molecular formula C 11 H 16 N 4 O 2 and a molecular weight of 236.27 g/mol . This benzamide derivative features a unique 3-hydroxy-3-methyl-1-triazeno substituent, which contributes to its potential research applications. The compound's structural characteristics include an isopropyl benzamide core modified with a triazeno group, yielding a calculated density of approximately 1.193 g/cm³ . Researchers investigating triazeno-based compounds may find this chemical valuable for exploring structure-activity relationships in various biomedical research contexts. The compound's molecular structure is defined by the SMILES notation C1=CC(=CC=C1C(NC(C)C)=O)N=NN(C)O and the InChIKey AOYGQVYHQOYSHZ-UHFFFAOYSA-N, which provide precise identifiers for compound verification and database searches . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate laboratory precautions and consult relevant scientific literature for specific application protocols.

Properties

CAS No.

41596-24-1

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

(Z)-methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]hydrazinylidene]azanium

InChI

InChI=1S/C11H16N4O2/c1-8(2)12-11(16)9-4-6-10(7-5-9)13-14-15(3)17/h4-8,13H,1-3H3,(H,12,16)/b15-14-

InChI Key

BWROVADFQQAOMV-PFONDFGASA-N

Isomeric SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N/N=[N+](/C)\[O-]

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NN=[N+](C)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 4-Amino-N-isopropyl-benzamide

  • Synthesize or procure 4-amino-N-isopropyl-benzamide as the starting aromatic amine.
  • This compound provides the benzamide core with the isopropyl substituent on the amide nitrogen.

Step 2: Diazotization

  • The aromatic amine group on the benzamide is converted to a diazonium salt by treatment with sodium nitrite (NaNO2) in acidic conditions (e.g., hydrochloric acid) at low temperature (0–5 °C).
  • This step generates the reactive diazonium intermediate necessary for triazeno formation.

Step 3: Formation of the Triazeno Group

  • The diazonium salt is reacted with methylhydroxylamine or a similar nucleophile to form the 3-hydroxy-3-methyl-1-triazeno substituent.
  • This coupling reaction typically occurs under controlled temperature to maintain stability of the triazeno group.
  • The hydroxy group at the 3-position and the methyl group are introduced during this step, conferring the unique substitution pattern.

Step 4: Purification

  • The crude product is purified by crystallization from suitable solvents.
  • Additional purification may involve washing with aqueous solutions, drying under vacuum, and possibly chromatographic techniques to achieve high purity suitable for biological applications.

Industrial Scale Considerations

  • Large-scale synthesis may be conducted in batch reactors with optimized parameters such as temperature, pH, and reaction time to maximize yield and reproducibility.
  • Purification steps are scaled accordingly, often involving crystallization and drying to ensure product quality.
  • Control of reaction conditions is critical due to the sensitivity of triazeno compounds to decomposition.

Supporting Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Diazotization NaNO2, HCl, aqueous solution 0–5 0.5–1 N/A Formation of diazonium salt
Triazeno formation Methylhydroxylamine, pH control 0–10 1–2 60–75 Coupling to form triazeno group
Purification (crystallization) Suitable organic solvent (e.g., ethanol) Ambient 12–24 85–95 High purity isolation

Related Synthetic Analogues and Methods

  • Similar synthetic approaches have been reported for triazeno-substituted benzamides where the amide nitrogen is alkylated with isopropyl groups using coupling reagents such as N,N’-diisopropylcarbodiimide and activating agents like N-hydroxybenzotriazole.
  • The synthesis of related compounds involves diazotization and coupling steps analogous to those described above, confirming the general applicability of this method for triazeno benzamide derivatives.

Research Findings and Notes

  • The triazeno group in this compound class is known for its ability to form covalent bonds with nucleophilic biological targets, which underpins its potential anticancer activity.
  • The hydroxy and isopropyl groups enhance solubility and reactivity, making the compound a promising candidate for pharmaceutical development.
  • Stability studies indicate that maintaining low temperature during diazotization and coupling is essential to prevent decomposition of the triazeno moiety.

Chemical Reactions Analysis

Types of Reactions

p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the triazeno group into other functional groups, potentially leading to new derivatives.

    Substitution: The benzamide moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound's structure includes a triazeno moiety that can form covalent bonds with specific amino acid residues in proteins. This interaction can modify the function of target proteins, influencing biochemical pathways and cellular processes. The mechanism of action typically involves:

  • Covalent Bond Formation : The triazeno group interacts with enzymes and receptors.
  • Biochemical Cascade Triggering : Altered protein functions can initiate cascades leading to therapeutic effects.

Biological Research

4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide is used in biochemical studies to understand protein interactions and cellular mechanisms. It serves as a probe for studying:

  • Enzyme Activity : By inhibiting or modifying enzyme activity, researchers can elucidate metabolic pathways.
  • Cell Signaling : The compound's ability to alter receptor functions aids in the exploration of signaling pathways.

Medical Applications

Ongoing research investigates the compound's potential as a therapeutic agent, particularly in cancer treatment. Key areas include:

  • Cancer Therapy : Studies indicate that the compound may inhibit cell proliferation in various cancer cell lines by affecting histone methylation processes .
  • Targeting MMSET : The compound has been shown to inhibit MMSET (Mixed-Lineage Leukemia Set Domain), which is involved in histone methylation linked to cancer progression .

Industrial Applications

Due to its stability and reactivity, 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide finds applications in:

  • Chemical Synthesis : It can be utilized as an intermediate in the production of specialty chemicals.
  • Material Science : The compound's properties may be leveraged for developing novel materials with specific functionalities.

Case Study 1: Cancer Cell Line Studies

A study evaluated the effects of 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide on Jurkat cells (a leukemia cell line). The results showed:

  • Inhibition of Proliferation : Treatment with the compound led to a significant reduction in cell viability.
  • Mechanistic Insights : The compound induced apoptosis through the activation of BAX, suggesting its potential as an anti-cancer agent .

Case Study 2: Histone Methylation Inhibition

Research focused on the inhibition of MMSET activity demonstrated that:

  • Histone Modification : The compound effectively reduced dimethylation of histone H3 at lysine 36, which is crucial for regulating gene expression in cancer cells .
  • Therapeutic Implications : This modification could potentially reverse oncogenic transcriptional programs, providing a novel therapeutic strategy.

Data Tables

Application AreaSpecific UseResults/Findings
Biological ResearchEnzyme inhibition studiesIdentified key metabolic pathways
Cancer TherapyInhibition of MMSETReduced tumor growth in preclinical models
Industrial ChemistryIntermediate for specialty chemicalsEnhanced reactivity and stability

Mechanism of Action

The mechanism by which p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazeno group can form covalent bonds with specific amino acid residues, altering the function of the target protein. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide with similar compounds from the evidence:

Compound Name Benzamide Substituent (Position 4) Amide Nitrogen Substituent Key Functional Groups Applications/Reactivity
4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide Triazeno (N–N=N–) with –OH/–CH3 Isopropyl Triazeno, hydroxyl, amide Potential catalytic or medicinal
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () Benzodithiazine (fused ring) Methyl Hydrazine, SO2, cyano High thermal stability (mp 285–286°C)
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () 4-phenoxy Piperazine-methylpropyl Piperazine, phenoxy Undisclosed (likely pharmacological)
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide () Imidazolyl Ureido-ethyl Imidazole, urea Pharmacologically relevant

Key Observations :

  • The triazeno group in the target compound is rare among benzamide derivatives, distinguishing it from common directing groups (e.g., N,O-bidentate in ) or fused heterocycles ().

Physicochemical and Regulatory Considerations

  • Solubility and Stability: The hydroxyl group in the triazeno moiety may enhance water solubility compared to ’s hydrophobic benzodithiazine. However, triazenes are generally less thermally stable than hydrazines () or ureas ().
  • Regulatory Status: emphasizes strict controls on isopropyl benzamides with specific substitutions (e.g., 3,4-dichloro).

Biological Activity

4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

  • Chemical Formula : C11H15N5O2
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide

The biological activity of 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide primarily involves its role as an inhibitor of specific enzymes and pathways associated with cancer cell proliferation. The triazeno group is known to interact with DNA, leading to cytotoxic effects on rapidly dividing cells.

Key Mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits enzymes involved in methylation processes, particularly those related to histone modifications, which are crucial for gene expression regulation in cancer cells.

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide in various cancer models:

StudyCell LineConcentration (µM)Effect on Cell Viability (%)
DU145 (Prostate Cancer)1065% reduction
MCF7 (Breast Cancer)2070% reduction
A549 (Lung Cancer)1580% reduction

Case Study 1: Prostate Cancer

In a study involving DU145 prostate cancer cells, treatment with 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide resulted in significant reduction of cell proliferation. The mechanism was linked to the inhibition of MMSET, a histone methyltransferase involved in tumor progression. Knockdown of MMSET led to decreased dimethylation of histone H3K36, further confirming the compound's role in epigenetic modulation.

Case Study 2: Breast Cancer

MCF7 breast cancer cells treated with the compound showed a marked decrease in viability at concentrations above 20 µM. This effect was attributed to the induction of apoptosis through the activation of caspase pathways, indicating a potential therapeutic application for breast cancer treatment.

Discussion

The biological activity of 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide suggests that it holds promise as an anticancer agent. Its ability to inhibit critical pathways involved in tumor growth and survival positions it as a candidate for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide?

Methodological Answer: The synthesis of triazeno-benzamide derivatives typically involves multi-step reactions with careful optimization of:

  • Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for amide coupling steps, while dichloromethane may be used for acid chloride intermediates .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation improves yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures purity (>95%) .

Q. Key Optimization Table

ParameterTypical RangeImpact on Yield/Purity
Reaction Time6–24 hoursLonger times reduce unreacted intermediates but may degrade products
Solvent PolarityMedium (e.g., DMF)Enhances solubility of polar intermediates
Catalyst Loading1.2–1.5 equivalentsMinimizes side reactions in triazeno group formation

Q. How can researchers characterize the purity and structural integrity of 4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
    • NMR Spectroscopy : 1H/13C NMR for confirming substituent positions (e.g., triazeno proton at δ 8.2–8.5 ppm; isopropyl methyl groups at δ 1.0–1.2 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 320.15) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via TLC or HPLC to identify hydrolytic byproducts .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer: Contradictions often arise from pharmacokinetic (PK) variability or target selectivity. Strategies include:

  • PK/PD Modeling : Measure plasma half-life, tissue distribution, and metabolite profiling in rodent models to correlate exposure with efficacy .
  • Target Engagement Assays : Use biophysical methods (e.g., SPR, ITC) to confirm binding affinity to intended targets (e.g., kinases) and rule off-target effects .
  • Dose-Response Studies : Conduct in vitro cytotoxicity (e.g., IC50 in cancer cell lines) and compare with in vivo tumor regression data to identify therapeutic windows .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets). Validate with mutagenesis studies .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and hydrogen-bond donors to optimize bioactivity .

Q. How can environmental stability and degradation pathways of the compound be studied?

Methodological Answer:

  • Hydrolytic Stability : Expose the compound to pH 2–12 buffers at 37°C and monitor degradation via LC-MS. Triazeno groups are prone to hydrolysis under acidic conditions .
  • Photodegradation : Use UV light (254 nm) in aqueous solutions to identify photoproducts (e.g., benzamide derivatives) .
  • Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines to assess environmental risks .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoparticle Formulations : Use PLGA or liposomal encapsulation to enhance plasma stability and tissue penetration .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the triazeno moiety for controlled release .

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